molecular formula C8H8F3NO B13945874 3-(Methyl(trifluoromethyl)amino)phenol

3-(Methyl(trifluoromethyl)amino)phenol

Cat. No.: B13945874
M. Wt: 191.15 g/mol
InChI Key: IEFZWVZROFCNBD-UHFFFAOYSA-N
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Description

3-(Methyl(trifluoromethyl)amino)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenol using trifluoromethylating agents under specific conditions . The reaction conditions often include the use of radical initiators and solvents that facilitate the formation of the trifluoromethyl radical.

Industrial Production Methods

Industrial production of 3-(Methyl(trifluoromethyl)amino)phenol may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

3-(Methyl(trifluoromethyl)amino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methyl(trifluoromethyl)amino)phenol is unique due to the presence of both a trifluoromethyl group and a methylamino group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced chemical stability.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

3-[methyl(trifluoromethyl)amino]phenol

InChI

InChI=1S/C8H8F3NO/c1-12(8(9,10)11)6-3-2-4-7(13)5-6/h2-5,13H,1H3

InChI Key

IEFZWVZROFCNBD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)O)C(F)(F)F

Origin of Product

United States

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